molecular formula C16H15ClN2O2 B5755871 N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide

N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide

Cat. No.: B5755871
M. Wt: 302.75 g/mol
InChI Key: CCKJMXWJRFKSEI-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide is an organic compound with a complex structure that includes an acetylamino group, a chlorinated benzene ring, and a methyl group

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-10-3-8-14(15(17)9-10)16(21)19-13-6-4-12(5-7-13)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKJMXWJRFKSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide typically involves the acylation of 4-aminoacetophenone with 2-chloro-4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The acetylamino group can be oxidized to form corresponding nitro compounds or reduced to amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of N-[4-(acetylamino)phenyl]-2-amino-4-methylbenzamide.

    Oxidation: Formation of N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzoic acid.

    Reduction: Formation of N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzylamine.

    Hydrolysis: Formation of 4-aminoacetophenone and 2-chloro-4-methylbenzoic acid.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide
  • N-[4-(acetylamino)phenyl]-2,5-difluorobenzamide
  • N-[4-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

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